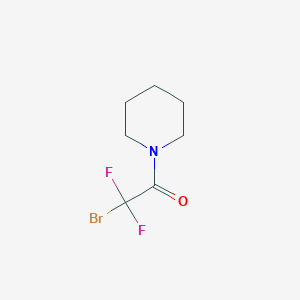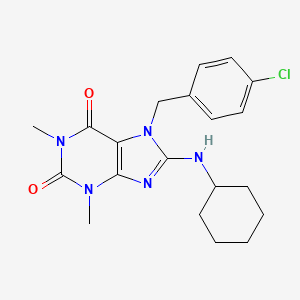
7-(4-chlorobenzyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorobenzyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as CCAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCAP belongs to a class of compounds known as purine derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Environmental Impact and Degradation
Research on similar compounds often includes studies on their environmental fate, degradation pathways, and potential ecotoxicity. For instance, studies on chlorophenols, a class of chemicals that may share some structural similarities or applications with the compound , examine their environmental persistence and transformation. These compounds have been studied for their role as precursors to dioxins in municipal solid waste incineration, highlighting the importance of understanding their behavior and impact in the environment (Peng et al., 2016).
Material Science Applications
In material science, research often explores the synthesis and properties of novel materials with potential applications in flame retardancy and electronics. For example, cyclotriphosphazene compounds, which may exhibit structural features or functional applications akin to the compound of interest, are investigated for their flame-retardant properties and their use in creating materials with specific dielectric properties (Usri, Jamain, & Makmud, 2021).
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-24-17-16(18(27)25(2)20(24)28)26(12-13-8-10-14(21)11-9-13)19(23-17)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHAUQKEIWIWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

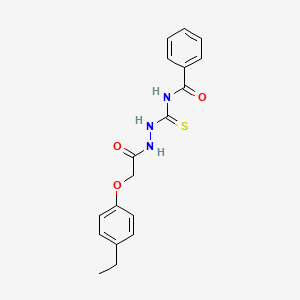
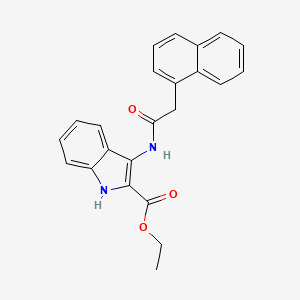
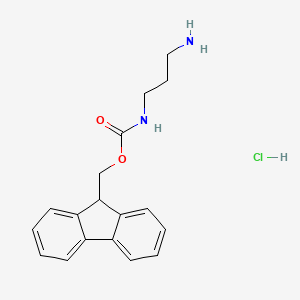
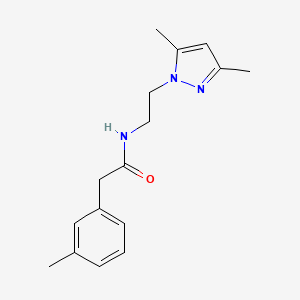
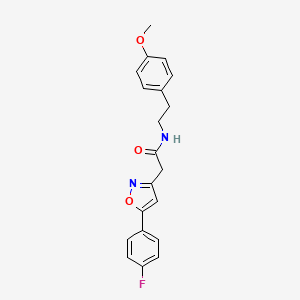
![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)
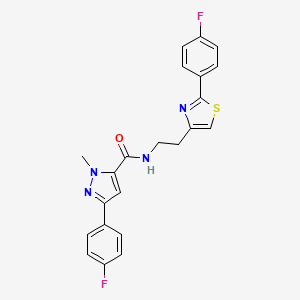
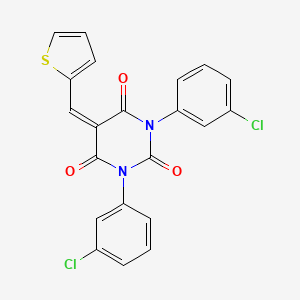
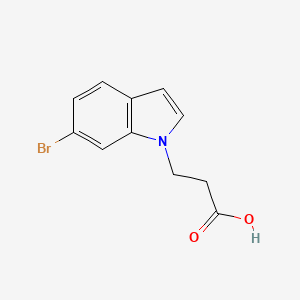
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2534884.png)
![2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2534886.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)
